![molecular formula C10H13NO4S B2573075 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol CAS No. 302935-51-9](/img/structure/B2573075.png)
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is an organic compound with the molecular formula C10H13NO4S This compound features a phenol group substituted with a nitroethyl group and a hydroxyethyl sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol typically involves multi-step organic reactions. One common method includes the nitration of a phenol derivative followed by the introduction of the hydroxyethyl sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学研究应用
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol involves its interaction with specific molecular targets. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with various enzymes or receptors. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure and are known for their biological activities.
Coumarin derivatives: These compounds also contain a phenolic group and are used in various medicinal applications.
Uniqueness
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is unique due to the presence of both a hydroxyethyl sulfanyl group and a nitro group on the phenol ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
IUPAC Name |
4-[1-(2-hydroxyethylsulfanyl)-2-nitroethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-5-6-16-10(7-11(14)15)8-1-3-9(13)4-2-8/h1-4,10,12-13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYUNVGSFVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])SCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromopyridine-3-carboxamide](/img/structure/B2572998.png)
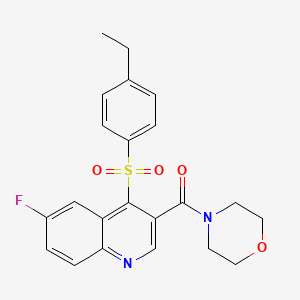
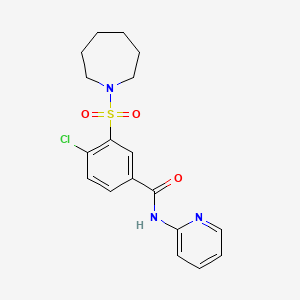
![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
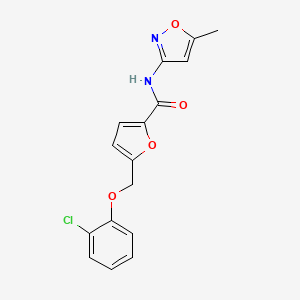
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)
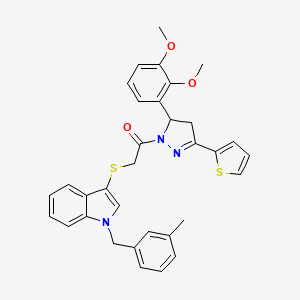
![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)
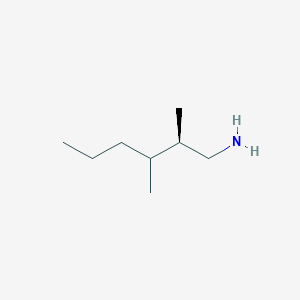
![N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2573014.png)
